Home > Products > Screening Compounds P87851 > p38alpha Inhibitor 1
p38alpha Inhibitor 1 - 1034189-82-6

p38alpha Inhibitor 1

Catalog Number: EVT-3050357
CAS Number: 1034189-82-6
Molecular Formula: C22H26F2N4O2
Molecular Weight: 416.473
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P38alpha Inhibitor 1 is a small molecule compound specifically designed to inhibit the activity of p38alpha mitogen-activated protein kinase, a key player in various cellular processes, including inflammation and stress responses. This compound is part of a broader class of p38 inhibitors that have garnered attention for their potential therapeutic applications in conditions such as rheumatoid arthritis, cancer, and other inflammatory diseases.

Source

P38alpha Inhibitor 1 has been synthesized through various chemical methods, primarily focusing on modifying existing scaffolds to enhance potency and selectivity for the p38alpha isoform. Research articles document the synthesis and biological evaluation of this compound, highlighting its effectiveness in targeting p38alpha kinase activity.

Classification

P38alpha Inhibitor 1 falls under the category of kinase inhibitors, specifically targeting the p38 mitogen-activated protein kinase pathway. This classification is crucial as it defines its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of P38alpha Inhibitor 1 generally involves multi-step organic reactions that include cycloaddition, hydrazone formation, and alkylation processes. For instance, one method reported involves the reaction of pyridine-4-carboxylic acid hydrazide with arylisothiocyanate to produce intermediate thiourea derivatives, which are then further processed to yield the desired triazole compounds .

Technical Details

  • Starting Materials: Pyridine-4-carboxylic acid hydrazide, arylisothiocyanate.
  • Reagents: Sodium carbonate, alkyl iodides.
  • Conditions: Refluxing in aqueous solutions, followed by purification through recrystallization.
  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure and purity of synthesized compounds .
Molecular Structure Analysis

Structure

P38alpha Inhibitor 1 features a complex molecular structure characterized by a heterobicyclic scaffold. The precise arrangement of functional groups is critical for its binding affinity to the p38alpha kinase.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific derivatives).
  • Key Functional Groups: Triazole ring, pyridine moiety.
  • 3D Structure: Molecular modeling studies often utilize software like Molecular Operating Environment (MOE) to visualize and optimize the geometry of the compound .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing P38alpha Inhibitor 1 include:

  • Cycloaddition Reactions: Used to form heterocyclic structures.
  • Hydrazone Formation: Critical for constructing key intermediates.
  • Alkylation: Introduces alkyl groups that enhance hydrophobic interactions with the target enzyme.

Technical Details

These reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized by spectroscopic methods such as NMR and IR spectroscopy to confirm product formation at each stage .

Mechanism of Action

Process

P38alpha Inhibitor 1 exerts its effects by binding to the ATP-binding pocket of the p38alpha kinase. This binding inhibits the phosphorylation activity of the kinase, thereby disrupting downstream signaling pathways involved in inflammation and cell stress responses.

Data

Studies have shown that certain analogs exhibit IC50 values in the low micromolar range, indicating strong inhibitory potency against p38alpha activity. For example, compounds derived from similar scaffolds have demonstrated significant inhibition rates in enzyme assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid or crystalline form.
  • Melting Point: Specific values vary based on derivatives but are generally determined during synthesis.

Chemical Properties

  • Solubility: Varies with polarity; often soluble in organic solvents like DMSO.
  • Stability: Stability assessments under various conditions are crucial for determining shelf life and usability in biological assays.

Relevant data from studies indicate that modifications to the molecular structure can significantly affect solubility and stability profiles .

Applications

P38alpha Inhibitor 1 has several scientific uses:

  • Therapeutic Development: Investigated for use in treating inflammatory diseases such as rheumatoid arthritis due to its ability to modulate cytokine production.
  • Cancer Research: Explored for potential applications in inhibiting tumor growth by targeting stress response pathways.
  • Biochemical Studies: Used as a tool compound in research to elucidate the role of p38alpha in various cellular processes .
Introduction to p38α Kinase and Its Pathophysiological Roles

p38α Kinase in Cellular Stress Response and Disease Pathogenesis

p38α (MAPK14) is a master regulator of cellular stress responses, belonging to the mitogen-activated protein kinase (MAPK) family. It is activated by diverse stimuli, including inflammatory cytokines, oxidative stress, osmotic shock, and pathogens, through canonical (MKK3/6-dependent) and non-canonical (TAB1-mediated autophosphorylation or ZAP70-dependent) pathways [1] [5] [8]. Structurally, p38α contains a conserved Thr-Gly-Tyr (TGY) motif in its activation loop, where dual phosphorylation induces conformational changes that enhance substrate affinity and catalytic activity [5]. Unlike other isoforms (p38β, γ, δ), p38α is ubiquitously expressed and non-redundant in embryonic development, particularly in placental angiogenesis [1] [7].

In disease contexts, p38α drives pathogenesis through substrate-specific phosphorylation:

  • Inflammation: Phosphorylates transcription factors (ATF2, NF-κB) and mRNA-stabilizing proteins (tristetraprolin), amplifying TNF-α, IL-1β, IL-6, and COX-2 production [1] [3].
  • Cardiovascular Dysfunction: Dual roles exist—transient activation promotes compensatory angiogenesis via VEGF secretion in cardiomyocytes, while chronic activation induces apoptosis, hypertrophy, and fibrosis in pressure-overloaded hearts [2] [8].
  • Neurodegeneration: Regulates oligodendrocyte differentiation by suppressing c-Jun activity and enhancing Sox10-dependent myelin basic protein (MBP) expression; dysregulation correlates with demyelination [9].
  • Cancer: Context-dependent as tumor suppressor (cell cycle arrest via p53) or promoter (metastasis via MMPs) [1] [4].

Table 1: Key Pathophysiological Roles of p38α in Major Diseases

Disease AreaMechanism of p38α InvolvementDownstream Effects
Inflammatory ArthritisPhosphorylation of MK2 → TNF-α/IL-6 mRNA stabilizationCartilage degradation, bone erosion
Heart FailureHypoxia-induced VEGF secretion; TAB1-p38α autophosphorylationCompensatory angiogenesis → pathological remodeling
NeurodegenerationSuppression of c-Jun; Sox10 phosphorylationImpaired oligodendrocyte differentiation → demyelination
Solid TumorsPhosphorylation of E3 ligases (Siah2) → HIF-1α degradationTumor suppression in clear cell renal carcinoma

Rationale for Targeting p38α in Inflammation, Neurodegeneration, and Cardiovascular Disorders

Targeting p38α offers a multipronged therapeutic strategy due to its upstream position in stress-response cascades:

  • Inflammation: p38α is the dominant isoform regulating cytokine storms in rheumatoid arthritis (RA) and Crohn’s disease. Knockout mice show reduced collagen-induced arthritis severity and TNF-α levels [1] [3].
  • Cardiovascular Diseases: p38α-mediated VEGF induction is critical for maintaining capillary density during cardiac hypertrophy. Cardiomyocyte-specific p38α deletion accelerates heart failure post-pressure overload by blunting angiogenesis [2] [8].
  • Neurodegeneration: In oligodendrocyte progenitor cells (OPCs), p38α activity suppresses JNK/c-Jun signaling, enabling MBP expression. Inhibition arrests myelinogenesis, implicating it in multiple sclerosis [9].
  • Cancer: p38α’s tumor-suppressive functions (e.g., via p21-induced cell cycle arrest) support inhibitors in TP53-mutant cancers, but its tissue-specific duality necessitates precision targeting [1] [4].

Limitations of global p38α inhibition include compensatory p38γ/δ activation and endoplasmic reticulum stress-induced apoptosis in macrophages, which may exacerbate plaque necrosis in atherosclerosis [6]. Thus, isoform/substrate-selective inhibitors are prioritized.

Historical Development of p38α Inhibitors: From Canonical ATP-Competitive to Non-Canonical Mechanisms

The evolution of p38α inhibitors reflects deepening mechanistic insights:

  • 1st Generation: ATP-Competitive InhibitorsPyridinyl imidazole compounds (SB203580, SB202190) blocked the ATP-binding pocket with nanomolar IC50 against p38α/β. Despite efficacy in suppressing LPS-induced TNF-α in vitro, clinical failures ensued due to hepatotoxicity, tachyphylaxis, and poor kinase selectivity [1] [5] [10]. Losmapimod exemplified this class—it reduced hsCRP in atherosclerosis trials but failed Phase III due to lack of efficacy in acute coronary syndrome [6].

  • 2nd Generation: Alternative Modulation Strategies

  • Allosteric Inhibitors: BIRB796 targeted a hydrophobic pocket distant from the ATP site, inducing conformational changes that impaired kinase activity. While more selective, off-target effects persisted [5] [10].
  • Protein-Protein Interaction (PPI) Inhibitors: Compounds disrupting TAB1-p38α binding (e.g., TRX-00018) prevented autoactivation in cardiomyocytes, showing promise in myocardial ischemia models without affecting canonical phosphorylation [5] [8].
  • Substrate-Selective Inhibitors: MK2/3 inhibitors (e.g., ATI-450, CC-99677) exploit downstream signaling nodes to suppress cytokine production while avoiding p38α’s tumor-suppressive roles. CC-99677 showed sustained TNF inhibition without tachyphylaxis in Phase I [3] [9].

Table 2: Evolution of p38α Inhibitor Classes

Compound ClassPrototype ExamplesMechanismKey Advancements
ATP-CompetitiveSB203580, LosmapimodBinds ATP pocket → inhibits α/β isoformsFirst proof-of-concept; high off-target rates
AllostericBIRB796, PamapimodInduces inactive conformationImproved selectivity; reduced hepatotoxicity
PPI DisruptorsTRX-00018Blocks TAB1-p38α interactionAvoids ER stress apoptosis; cardioprotective
MK2/3 InhibitorsATI-450, CC-99677Prevents TTP phosphorylation → cytokine mRNA destabilizationSustained efficacy; no tachyphylaxis

Recent efforts focus on covalent inhibitors targeting non-conserved cysteines (Cys119 in p38α) and bifunctional degraders (PROTACs) like NR-7h, which reduce kinase-independent scaffolding functions [4] [7].

Properties

CAS Number

1034189-82-6

Product Name

p38alpha Inhibitor 1

IUPAC Name

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide

Molecular Formula

C22H26F2N4O2

Molecular Weight

416.473

InChI

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)

InChI Key

IFGWYHGYNVGVRB-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.